3-Cyano-3,4-dihydroquinoline-2(1H)-one
Overview
Description
3-Cyano-3,4-dihydroquinoline-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the third position and a carbonyl group at the second position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3,4-dihydroquinoline-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a nitrile in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires:
Continuous flow reactors: To ensure consistent reaction conditions
Automated systems: For precise control of temperature and reagent addition
Purification techniques: Such as crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3,4-dihydroquinoline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline-2,3-dione derivatives
Reduction: Formation of 3-amino-3,4-dihydroquinoline-2(1H)-one
Substitution: Introduction of different substituents at the quinoline ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution
Major Products
Oxidation: Quinoline-2,3-dione derivatives
Reduction: 3-Amino-3,4-dihydroquinoline-2(1H)-one
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
3-Cyano-3,4-dihydroquinoline-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated as a lead compound for drug development
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-3,4-dihydroquinoline-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carbonyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanoquinoline-2(1H)-one: Lacks the dihydro structure, leading to different chemical properties
3-Amino-3,4-dihydroquinoline-2(1H)-one: Contains an amino group instead of a cyano group, affecting its reactivity and biological activity
Quinoline-2,3-dione: An oxidized form with distinct chemical behavior
Uniqueness
3-Cyano-3,4-dihydroquinoline-2(1H)-one is unique due to the presence of both cyano and carbonyl groups, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Biological Activity
3-Cyano-3,4-dihydroquinoline-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline core with a cyano group at the 3-position and a carbonyl group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that 3-cyano derivatives exhibit promising anticancer activities. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of protein kinases associated with tumor growth .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Inhibition of PI3K/Akt pathway |
MCF-7 | 15 | Induction of apoptosis |
A549 | 12 | Inhibition of cell cycle progression |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. A study demonstrated that it acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurodegeneration .
Table 2: Neuroprotective Activity
Target Enzyme | IC50 (µM) | Effect on Neurodegeneration |
---|---|---|
AChE | 0.28 | Prevents acetylcholine breakdown |
MAO-A | 0.91 | Reduces oxidative stress |
MAO-B | 2.81 | Protects against neuronal apoptosis |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Kinases : The compound inhibits the activity of certain protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
- Enzyme Inhibition : As an AChE and MAO inhibitor, it helps maintain higher levels of neurotransmitters in the brain, which is crucial for cognitive function and mood regulation .
- Covalent Bonding : The electrophilic nature of the cyano group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and contributing to its therapeutic effects.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : In vitro studies on breast cancer cells showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of this compound improved cognitive function as assessed by behavioral tests, correlating with reduced levels of AChE activity and oxidative stress markers.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXUYMZWXMMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909893 | |
Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106073-17-0 | |
Record name | 3-Cyano-3,4-dihydroquinoline-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106073170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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